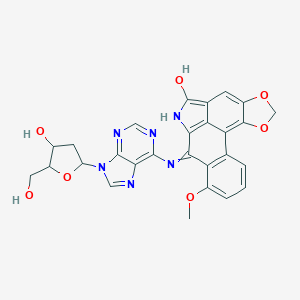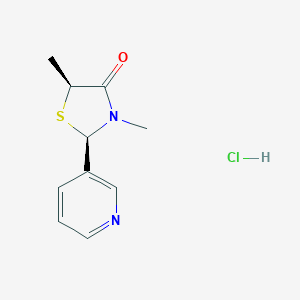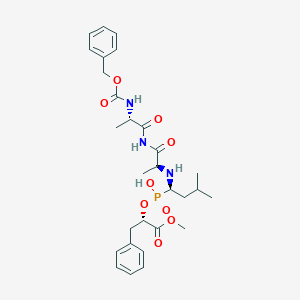![molecular formula C18H19N3O3 B237016 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and mechanism of action, which make it a promising candidate for a wide range of research applications. In
Wirkmechanismus
The mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide is complex and not yet fully understood. However, it is known to interact with certain ion channels in the brain, including the GABA(A) receptor and the NMDA receptor. This interaction leads to a modulation of the activity of these channels, which can result in a range of physiological and biochemical effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide are diverse and complex. In addition to its effects on ion channels in the brain, this compound has also been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a potent effect on the immune system, with the potential to modulate the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide for lab experiments is its potent and specific activity on certain ion channels in the brain. This makes it a valuable tool for studying the physiological and biochemical effects of these channels. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide. One area of particular interest is in the development of new treatments for neurological disorders, including epilepsy and chronic pain. Another potential area of research is in the development of new immunomodulatory therapies, which could have applications in a range of autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with even greater specificity and potency.
Synthesemethoden
The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide is a complex process that involves several steps. The initial step involves the preparation of the starting material, which is a mixture of cyclohexanone and 2,4-pentanedione. This mixture is then treated with a base to form the corresponding enolate, which is then reacted with a substituted pyridine to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have a potent effect on the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new treatments for a range of neurological disorders, including epilepsy and chronic pain.
Eigenschaften
Produktname |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide |
|---|---|
Molekularformel |
C18H19N3O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-4-7-15(22)20-12-9-11(2)16(23)13(10-12)18-21-17-14(24-18)6-5-8-19-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,19,21)(H,20,22)/b18-13+ |
InChI-Schlüssel |
ZXHDUFPHYLFWRD-QGOAFFKASA-N |
Isomerische SMILES |
CCCCC(=O)NC1=C/C(=C\2/NC3=C(O2)C=CC=N3)/C(=O)C(=C1)C |
SMILES |
CCCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC=N3)C(=O)C(=C1)C |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC=N3)C(=O)C(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)

![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
